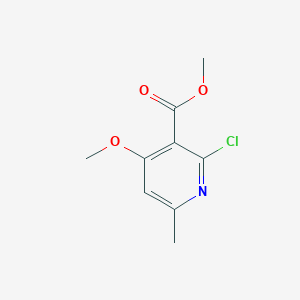![molecular formula C9H15N3 B8190543 2-[(1R)-1-amino-2-methylpropyl]pyridin-4-amine](/img/structure/B8190543.png)
2-[(1R)-1-amino-2-methylpropyl]pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(1-Amino-2-methyl-propyl)-pyridin-4-ylamine is a chiral amine compound that features a pyridine ring substituted with an amino group and a branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Amino-2-methyl-propyl)-pyridin-4-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives and appropriate chiral amines.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry is achieved.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-2-(1-Amino-2-methyl-propyl)-pyridin-4-ylamine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Quality Control: Ensuring rigorous quality control measures to maintain the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
®-2-(1-Amino-2-methyl-propyl)-pyridin-4-ylamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Solvents: Typical solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(1-Amino-2-methyl-propyl)-pyridin-4-ylamine is used as a chiral building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its interactions with enzymes and receptors, providing insights into its potential as a drug candidate.
Medicine
In medicinal chemistry, ®-2-(1-Amino-2-methyl-propyl)-pyridin-4-ylamine could be explored for its therapeutic potential in treating various diseases.
Industry
In the industrial sector, this compound might be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-(1-Amino-2-methyl-propyl)-pyridin-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(1-Amino-2-methyl-propyl)-pyridin-4-ylamine: The enantiomer of the compound, which may have different biological activities.
2-(1-Amino-2-methyl-propyl)-pyridine: A similar compound lacking the chiral center.
4-Aminopyridine: A simpler analog with a pyridine ring substituted with an amino group.
Uniqueness
®-2-(1-Amino-2-methyl-propyl)-pyridin-4-ylamine is unique due to its chiral nature and specific substitution pattern, which can confer distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
2-[(1R)-1-amino-2-methylpropyl]pyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-6(2)9(11)8-5-7(10)3-4-12-8/h3-6,9H,11H2,1-2H3,(H2,10,12)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFVGWWBPJMTLV-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC=CC(=C1)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C1=NC=CC(=C1)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Pyrrolo[1,2-a]pyrimidine-3,6-dicarboxylic acid](/img/structure/B8190486.png)
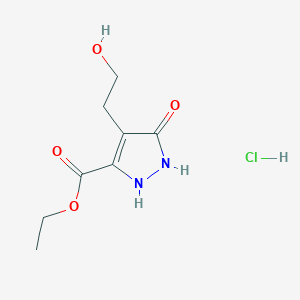
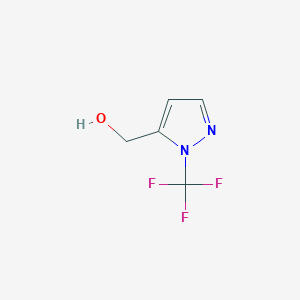
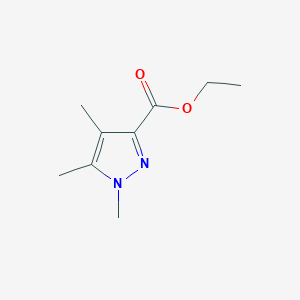
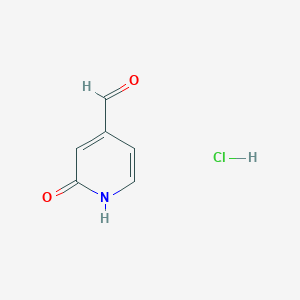
![6-[(1S)-1-amino-2-methylpropyl]pyridin-2-amine](/img/structure/B8190516.png)
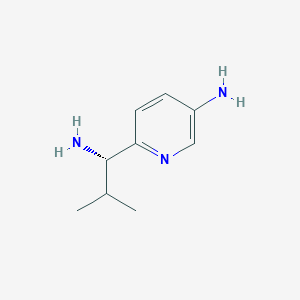
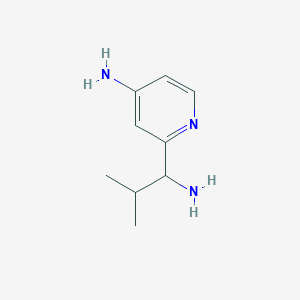

![2-[(1S)-1-amino-2-methylpropyl]pyridin-4-amine](/img/structure/B8190544.png)
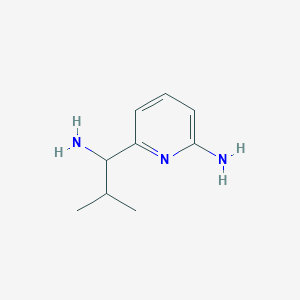
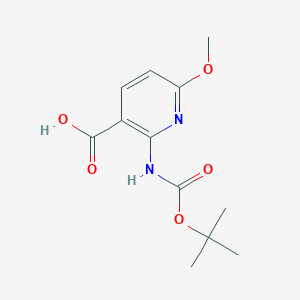
![6,7-Dihydro-[2]pyrindin-5-one Tosylate](/img/structure/B8190565.png)
